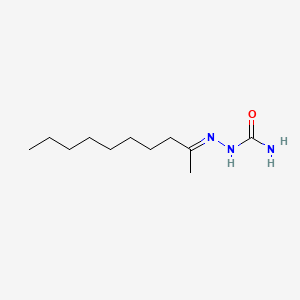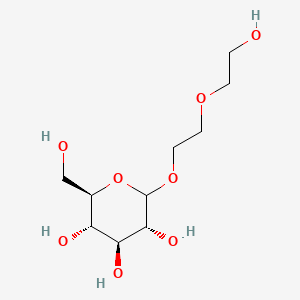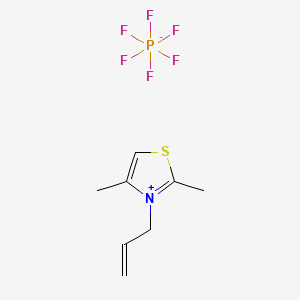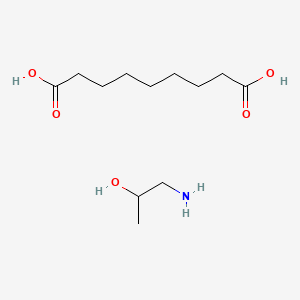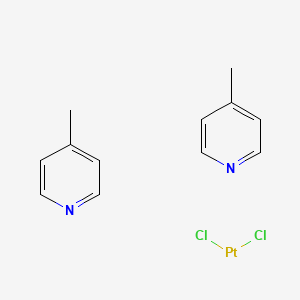
Platinum, dichlorobis(4-methylpyridine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclorobis(4-metilpiridina)platino(II), también conocido como cis-diclorobis(4-metilpiridina)platino(II), es un compuesto de coordinación con la fórmula química [PtCl2(C6H7N)2]. Este compuesto presenta un centro de platino(II) coordinado a dos iones cloruro y dos ligandos de 4-metilpiridina. Es de gran interés en diversos campos de la química debido a sus propiedades estructurales y químicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Diclorobis(4-metilpiridina)platino(II) generalmente implica la reacción de tetracloroplatinato(II) de potasio con 4-metilpiridina en un medio acuoso. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la coordinación completa de los ligandos de 4-metilpiridina al centro de platino. El producto resultante se purifica luego mediante recristalización .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para Diclorobis(4-metilpiridina)platino(II) no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados para un control preciso de los parámetros de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Diclorobis(4-metilpiridina)platino(II) experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los ligandos cloruro pueden ser sustituidos por otros ligandos como fosfinas o aminas bajo condiciones apropiadas.
Oxidación y Reducción: El centro de platino puede experimentar reacciones de oxidación y reducción, alterando su estado de oxidación y entorno de coordinación.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen fosfinas (por ejemplo, trifenilfosfina) y aminas (por ejemplo, etilendiamina). Estas reacciones suelen tener lugar en disolventes orgánicos como diclorometano o etanol.
Oxidación y Reducción: Se utilizan agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio bajo condiciones controladas para lograr el estado de oxidación deseado.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen diversos complejos de platino con diferentes ligandos, dependiendo de los sustituyentes utilizados.
Oxidación y Reducción: Los productos incluyen complejos de platino en diferentes estados de oxidación, como complejos de platino(IV) cuando se oxidan.
Aplicaciones Científicas De Investigación
Diclorobis(4-metilpiridina)platino(II) tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de Diclorobis(4-metilpiridina)platino(II), particularmente en sus aplicaciones anticancerígenas, implica la coordinación del centro de platino al ADN. Esta interacción conduce a la formación de aductos de ADN, que interrumpen los procesos de replicación y transcripción, induciendo en última instancia la apoptosis en las células cancerosas. El compuesto se dirige a vías moleculares específicas involucradas en la regulación del ciclo celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos Similares
cis-Diclorobis(piridina)platino(II): Estructura similar pero con piridina en lugar de 4-metilpiridina.
cis-Diclorobis(trifenilfosfina)platino(II): Presenta ligandos de trifenilfosfina en lugar de 4-metilpiridina.
cis-Diclorobis(dimetilsulfóxido)platino(II): Contiene ligandos de dimetilsulfóxido.
Unicidad
Diclorobis(4-metilpiridina)platino(II) es único debido a la presencia de ligandos de 4-metilpiridina, que imparten propiedades electrónicas y estéricas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
72151-35-0 |
|---|---|
Fórmula molecular |
C12H14Cl2N2Pt |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
dichloroplatinum;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2ClH.Pt/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
QSELGNNRTDVSCR-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=NC=C1.CC1=CC=NC=C1.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)


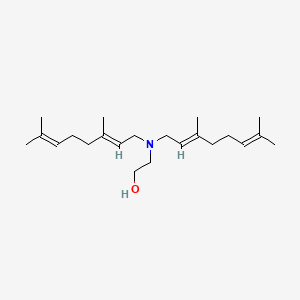
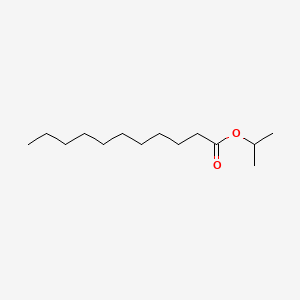
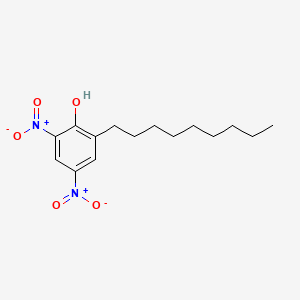

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
